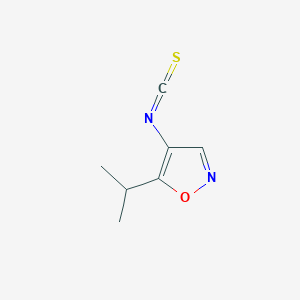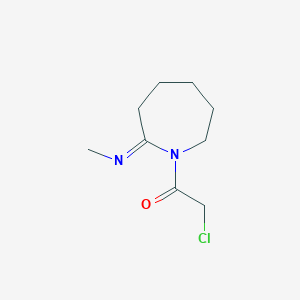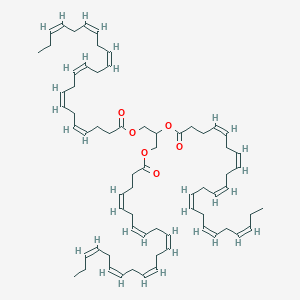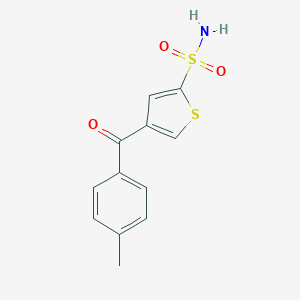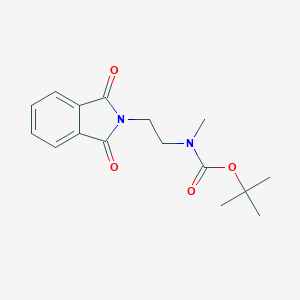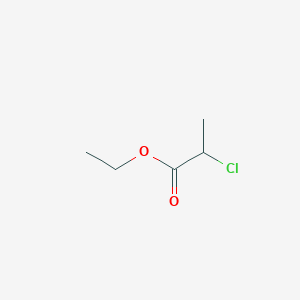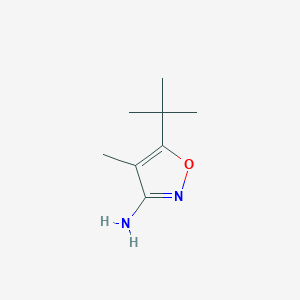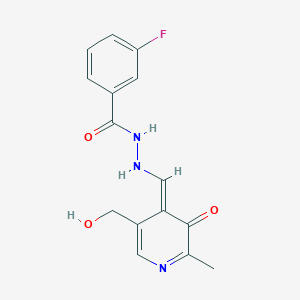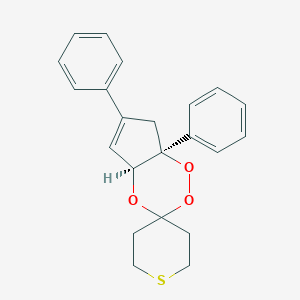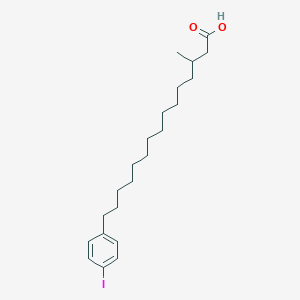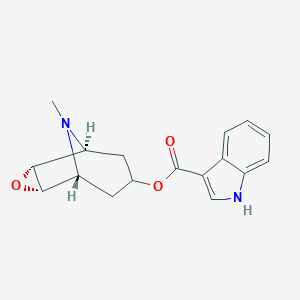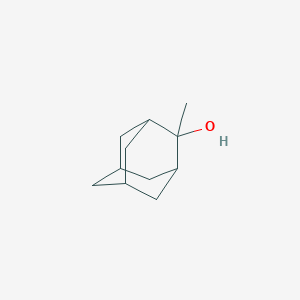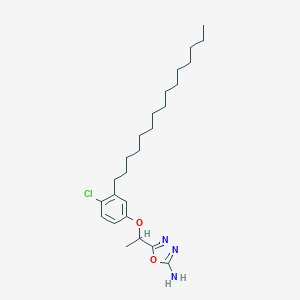
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. For example, in antitumor activity, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix and tumor invasion.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- depend on the specific application and the target organism or cell type. In antitumor activity, this compound has been shown to induce apoptosis (programmed cell death) and inhibit tumor invasion. In anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines. In antimicrobial activity, it has been shown to inhibit the growth of various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- for lab experiments include its relatively simple synthesis method, its potential for multiple applications, and its ability to be modified to improve its properties. However, its limitations include its low solubility in water, which can limit its use in certain applications, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-. These include:
1. Further studies on its mechanism of action to fully understand its potential applications and improve its properties.
2. Development of new derivatives of this compound with improved solubility and bioactivity.
3. Investigation of its potential applications in other fields such as energy storage and catalysis.
4. Evaluation of its potential toxicity and environmental impact for its use in agriculture and other applications.
Conclusion:
In conclusion, 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and improve its properties for various applications.
Synthesemethoden
The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- can be achieved through a multi-step process involving the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the purity and yield of the final product can be influenced by the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, it has been studied for its potential use as a pesticide.
Eigenschaften
CAS-Nummer |
111253-97-5 |
|---|---|
Produktname |
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- |
Molekularformel |
C25H40ClN3O2 |
Molekulargewicht |
450.1 g/mol |
IUPAC-Name |
5-[1-(4-chloro-3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C25H40ClN3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)26)30-20(2)24-28-29-25(27)31-24/h17-20H,3-16H2,1-2H3,(H2,27,29) |
InChI-Schlüssel |
ZVJLMALANQLMCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl |
Synonyme |
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
